molecular formula C11H10BrN3O2 B1481888 2-(4-bromo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid CAS No. 2098074-31-6

2-(4-bromo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid

Katalognummer: B1481888
CAS-Nummer: 2098074-31-6
Molekulargewicht: 296.12 g/mol
InChI-Schlüssel: XILHKMTUIDTKSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid is a high-purity chemical compound designed for research and development purposes in the life sciences. This molecule features a pyrazole core, a common scaffold in medicinal chemistry, which is functionalized with bromo and methyl groups, as well as a pyridine ring and an acetic acid moiety. The presence of these diverse functional groups makes it a versatile building block for constructing more complex molecules or for use in drug discovery programs. The bromo substituent, in particular, offers a potential site for further chemical modification via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to explore a wider chemical space. The pyridine ring can serve as a hydrogen bond acceptor, potentially influencing the compound's binding affinity to biological targets. This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research. It is not intended for diagnostic or therapeutic applications, or for human use. For specific molecular weight, formula, and structural data, please contact our technical support team.

Eigenschaften

IUPAC Name

2-(4-bromo-5-methyl-3-pyridin-4-ylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c1-7-10(12)11(8-2-4-13-5-3-8)14-15(7)6-9(16)17/h2-5H,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILHKMTUIDTKSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)C2=CC=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-(4-bromo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its synthesis, mechanisms of action, and specific case studies demonstrating its therapeutic potential.

Molecular Formula: C11H10BrN3O2
Molecular Weight: 296.12 g/mol
CAS Number: 2098074-31-6
Purity: Typically around 95%

Synthesis

The synthesis of this compound involves several steps, including the formation of the pyrazole ring, bromination, and the introduction of the pyridine moiety. This compound belongs to the class of pyrazole derivatives, known for their broad spectrum of biological activities.

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit potent anticancer properties. Specifically, compounds containing the 1H-pyrazole structure have shown effectiveness against various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

In vitro studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, a study highlighted that certain pyrazole derivatives exhibited IC50 values as low as 0.064 μM against liver cancer cells, showcasing their potential as anticancer agents .

2. Anti-inflammatory Properties

The anti-inflammatory activity of this compound has also been documented. Pyrazole-based compounds have been shown to inhibit inflammatory pathways effectively. In a comparative study, some derivatives demonstrated IC50 values comparable to standard anti-inflammatory drugs such as diclofenac sodium .

3. Antimicrobial Activity

The compound's antimicrobial properties have been explored in various studies, revealing effectiveness against a range of bacterial strains. The mechanism typically involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The presence of the bromo substituent enhances its reactivity and allows for selective interactions with enzymes and receptors involved in cancer progression and inflammation.

Case Studies

StudyFindings
Study A Evaluated anticancer effects on MDA-MB-231 and HepG2 cellsSignificant inhibition of cell growth with IC50 values < 0.1 μM
Study B Investigated anti-inflammatory propertiesComparable efficacy to diclofenac sodium with IC50 values around 60 μg/mL
Study C Assessed antimicrobial activity against various strainsEffective inhibition observed, suggesting potential for drug development

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Trifluoromethyl-Substituted Analog
  • Compound : 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid (CAS 299405-26-8)
    • Molecular Formula : C₇H₆BrF₃N₂O₂
    • Molecular Weight : 287.04
    • Key Differences : Replaces pyridin-4-yl with trifluoromethyl.
    • Impact : The CF₃ group increases lipophilicity (logP ~2.1) and metabolic stability but reduces hydrogen-bonding capacity compared to pyridine. This analog may exhibit enhanced blood-brain barrier penetration .
Cyclopropyl-Substituted Analog
  • Compound: (4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid Molecular Formula: C₈H₉BrN₂O₂ Key Differences: Cyclopropyl at position 3 instead of pyridin-4-yl. Conformational rigidity may reduce off-target effects .
Ethyl- and Methyl-Substituted Analog
  • Compound : 2-(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid
    • Molecular Formula : C₈H₁₁BrN₂O₂
    • Purity : 95%
    • Key Differences : Ethyl at position 3 and methyl at position 1.
    • Impact : Increased hydrophobicity (logP ~1.8) may reduce aqueous solubility but improve membrane permeability. The absence of pyridine diminishes π-π interactions .

Functional Group Modifications

Ester Derivatives
  • Compound : Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (CAS 1072944-71-8)
    • Similarity Score : 0.75
    • Key Differences : Acetic acid replaced by methyl ester.
    • Impact : Esterification masks the carboxylic acid, enhancing cell permeability but requiring metabolic activation (hydrolysis) for activity .
Extended Chain Analog
  • Compound: 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid Molecular Formula: C₉H₁₁F₃N₂O₂ CAS: 1795503-08-0 Key Differences: Butanoic acid chain instead of acetic acid. Impact: Longer chain increases molecular weight (294.09) and may alter binding kinetics due to extended conformational flexibility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula MW logP* Key Substituents Biological Relevance
Target Compound C₁₂H₁₁BrN₂O₂ 325.1 ~1.5 3-(Pyridin-4-yl), 4-Br, 5-CH₃ Enhanced π-π interactions
2-[4-Bromo-3-(CF₃)-1H-pyrazol-1-yl]acetic acid C₇H₆BrF₃N₂O₂ 287.0 ~2.1 3-CF₃ Higher lipophilicity
(4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid C₈H₉BrN₂O₂ 259.1 ~1.2 3-Cyclopropyl Conformational rigidity

*Estimated using fragment-based methods.

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Formation of the substituted pyrazole ring bearing the bromine and methyl substituents.
  • Introduction of the pyridin-4-yl group at the 3-position of the pyrazole.
  • Attachment of the acetic acid moiety at the nitrogen (N1) of the pyrazole ring.

The key challenge lies in the selective functionalization of the pyrazole ring and the coupling with the pyridine substituent without positional isomerism or side reactions.

Preparation of the Pyrazole Core

The pyrazole core substituted at positions 3, 4, and 5 can be prepared via cyclization reactions involving substituted aldehydes or malonaldehyde derivatives with hydrazine or hydrazine derivatives. For example, 4-bromo-5-methyl-1H-pyrazole derivatives can be synthesized by:

  • Condensation of 4-bromo-3-methyl-1H-pyrazole precursors with appropriate aldehydes.
  • Cyclization under acidic or basic conditions to form the pyrazole ring.

Attachment of the Acetic Acid Side Chain

The acetic acid moiety is attached to the pyrazole nitrogen (N1) through alkylation reactions. Typical methods include:

  • Reaction of the pyrazole nitrogen with haloacetic acid derivatives (e.g., bromoacetic acid or its esters).
  • Subsequent hydrolysis if esters are used to yield the free acetic acid.

This N-alkylation step is usually performed under basic conditions to deprotonate the pyrazole nitrogen and facilitate nucleophilic substitution.

Detailed Synthetic Route Example

While direct literature on 2-(4-bromo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid is limited, analogous compounds such as 2-(4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid have been synthesized with the following key steps:

Step Reaction Type Reagents/Conditions Outcome
1 Substitution 4-bromo-2-nitroaniline + 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, reflux in water at 100-110 °C for 3-4 h Formation of substituted phenylamino ethanone intermediate (yield ~91%)
2 Reduction and Cyclization Metallic indium, 2N HCl, water, reflux at 100-110 °C for 3-4 h Cyclization to form 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline intermediate (yield ~90%)
3 Palladium-catalyzed coupling Pd(OAc)2, BINAP ligand, ethylene glycol dimethyl ether, room temp, nitrogen atmosphere Coupling with pyridinyl boronic acid to introduce pyridinyl substituent

Note: The above route is adapted from the preparation of related bromopyrazole-quinoxaline intermediates used in drug synthesis (e.g., erdafitinib intermediates) and can be modified for the target compound with pyridin-4-yl substitution.

Purification and Characterization

  • Purification is typically achieved by extraction, recrystallization (e.g., ethyl acetate/n-hexane), or chromatographic techniques.
  • Characterization includes mass spectrometry (EI-MS), NMR spectroscopy, and elemental analysis to confirm structure and purity (≥95%).

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials 4-bromo-2-nitroaniline, substituted pyrazole ethanone derivatives
Key reagents Metallic indium, hydrochloric acid, palladium catalysts, pyridinyl boronic acids
Solvents Water, methanol, ethanol, ethylene glycol dimethyl ether, ethyl acetate, n-hexane
Reaction temperatures 50-150 °C (commonly 100-110 °C for substitution and cyclization)
Reaction times 3-4 hours per step
Yields 90-91% for intermediate steps
Purity ≥95% after purification

Research Findings and Considerations

  • The substitution and cyclization steps are efficient and environmentally friendly, utilizing water as a solvent and mild conditions.
  • The use of metallic indium for reduction and cyclization is advantageous due to its selectivity and mildness.
  • Palladium-catalyzed coupling allows for regioselective introduction of the pyridin-4-yl group, critical for biological activity.
  • The synthetic route is amenable to scale-up for industrial production due to straightforward reaction steps and readily available starting materials.

Q & A

Basic Synthesis and Structural Characterization

Q: What are the established synthetic routes for 2-(4-bromo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid, and how is its structure validated? A: The compound is synthesized via cyclocondensation of substituted pyrazole precursors with brominated or pyridinyl-containing intermediates. A typical approach involves reacting α,β-unsaturated ketones (e.g., derived from 5-methylpyrazole derivatives) with brominated aromatic aldehydes, followed by acetic acid functionalization. Structural validation employs:

  • IR spectroscopy to confirm carbonyl (C=O) and pyrazole ring vibrations.
  • NMR (¹H/¹³C) to assign substituent positions (e.g., bromine at C4, pyridinyl at C3).
  • X-ray crystallography (where applicable) to resolve 3D geometry, as seen in related pyrazole structures .

Advanced Synthetic Modifications for Bioactivity Optimization

Q: How can the pyrazole core be modified to enhance target-specific activity, and what analytical methods track these changes? A: Key modifications include:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at C5 to improve metabolic stability, as observed in analogs with antitubulin activity .
  • Boron-containing groups : Incorporating MIDA-boryl moieties (e.g., via Suzuki-Miyaura cross-coupling) for further functionalization .
  • Thiazole/oxadiazole cyclization : To diversify heterocyclic frameworks and improve binding affinity .
    Characterization involves HPLC-MS for purity assessment and SAR analysis using in vitro assays (e.g., receptor binding or cytotoxicity screens) .

Biological Activity Evaluation: Assay Design and Interpretation

Q: What in vitro assays are suitable for evaluating this compound’s antimicrobial or antitubulin activity? A: Common methodologies include:

  • Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria, referencing protocols for pyrazole derivatives with substituted oxadiazoles .
  • Antitubulin activity : Sea urchin embryo assays to assess microtubule disruption, coupled with cytotoxicity profiling in cancer cell lines (e.g., MDA-MB-231) .
  • Receptor binding : Radioligand displacement assays (e.g., σ1 receptor antagonism) using guinea pig brain homogenates .

Structural Analysis and Binding Interactions

Q: How does X-ray crystallography elucidate interactions between this compound and biological targets? A: X-ray data (e.g., for analogs with pyridinyl substituents) reveal:

  • Hydrogen bonding : Between the pyridinyl nitrogen and target residues (e.g., kinase active sites).
  • Halogen bonding : Bromine at C4 may engage in hydrophobic pockets, enhancing binding affinity .
  • Planarity : The pyrazole-acetic acid scaffold often adopts a coplanar conformation, critical for π-π stacking in receptor pockets .

Addressing Data Contradictions in Biological Studies

Q: How can conflicting bioactivity data across studies be resolved? A: Discrepancies often arise from:

  • Substituent positioning : Even minor changes (e.g., bromine vs. chlorine at C4) drastically alter activity. Cross-validate using analogs with controlled substitution patterns .
  • Assay conditions : Variations in cell lines (e.g., human vs. murine) or incubation times. Standardize protocols using reference compounds (e.g., combretastatin A-4 for antitubulin assays) .

Methodological Optimization for Synthesis and Purification

Q: What steps improve yield and purity during synthesis? A: Critical optimizations include:

  • Reaction temperature : Maintaining 120°C during cyclization with POCl3 to minimize side products .
  • Chromatography : Reverse-phase HPLC for isolating MIDA-boryl intermediates (e.g., compounds 5f–5k in ) .
  • Recrystallization : Methanol/water mixtures to remove unreacted starting materials, as described for pyrazole Mannich bases .

Receptor Binding Studies: Experimental Design

Q: How are σ1 receptor binding assays designed for pyrazole derivatives? A: Protocols involve:

  • Membrane preparation : Isolate σ1 receptors from guinea pig brain tissues.
  • Competitive binding : Use [³H]-(+)-pentazocine as a radioligand, with cold ligand displacement to calculate IC50 values .
  • Selectivity screening : Co-test against σ2 receptors to confirm target specificity.

Impurity Profiling and Analytical Validation

Q: What methods identify and quantify synthetic impurities in this compound? A:

  • HPLC-DAD/MS : Detect impurities like uncyclized intermediates or dehalogenated byproducts .
  • NMR spiking : Compare with authentic standards (e.g., brominated analogs in ).
  • Stability studies : Accelerated degradation under heat/humidity to predict impurity formation pathways .

Physicochemical Property Analysis

Q: How are logP, solubility, and stability determined for this compound? A:

  • LogP : Shake-flask method with octanol/water partitioning, validated via HPLC retention times .
  • Solubility : UV-Vis spectroscopy in PBS (pH 7.4) or simulated gastric fluid.
  • Stability : Monitor hydrolysis (e.g., acetic acid cleavage) under acidic/basic conditions via LC-MS .

Computational Modeling for SAR Exploration

Q: What computational tools predict this compound’s interactions with biological targets? A:

  • Docking studies : Use AutoDock Vina to model binding to σ1 receptors, leveraging X-ray data from analogs .
  • DFT calculations : Optimize geometry and electrostatic potential maps for pyrazole-pyridinyl motifs .
  • MD simulations : Assess conformational flexibility in aqueous environments (e.g., GROMACS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-bromo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 2
2-(4-bromo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.